molecular formula C21H21FN6O B548160 Dovitinib CAS No. 405169-16-6

Dovitinib

カタログ番号: B548160
CAS番号: 405169-16-6
分子量: 392.4 g/mol
InChIキー: PIQCTGMSNWUMAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドビチニブは、腫瘍の増殖と血管新生に関与する複数の受容体型チロシンキナーゼに対して強力な阻害活性を示す経口活性のある低分子です。 これは主に、急性骨髄性白血病や多発性骨髄腫などのさまざまな癌の治療における潜在的な用途について研究されています .

2. 製法

合成ルートと反応条件: ドビチニブは、主要な中間体の形成とその後の反応を含む多段階プロセスによって合成されます。 合成には通常、最終生成物の純度と収量を確保するために、制御された条件下で有機溶媒と試薬を使用します .

工業生産方法: ドビチニブの工業生産には、収量を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、結晶化やクロマトグラフィーなどの精製手順が含まれており、最終生成物を純粋な形で得ます .

作用機序

ドビチニブは、線維芽細胞増殖因子経路、血管内皮増殖因子経路、血小板由来増殖因子経路などの複数の受容体型チロシンキナーゼを阻害することによってその効果を発揮します。 これらの経路を阻害することによって、ドビチニブは、腫瘍細胞の増殖、血管新生、生存を効果的に阻害します .

類似化合物:

  • ソラフェニブ
  • スニチニブ
  • パゾパニブ
  • アクチニブ

比較: ドビチニブは、複数の受容体型チロシンキナーゼを同時に阻害する能力においてユニークであり、これは他の類似化合物とは異なります。 ソラフェニブ、スニチニブ、パゾパニブ、アクチニブも受容体型チロシンキナーゼを標的とする一方、ドビチニブのより幅広い活性スペクトルは、さまざまな癌を治療するための有望な候補としています .

生化学分析

Biochemical Properties

Dovitinib is a potent inhibitor of class III-V RTKs . It inhibits receptors in the fibroblast growth factor (FGF) pathway, as well as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) . This interaction with multiple RTKs highlights the role of this compound in biochemical reactions, particularly in the context of cancer cell proliferation and angiogenesis.

Cellular Effects

This compound has demonstrated significant antitumor activity in various cell lines . It suppresses cell proliferation and induces apoptosis in colorectal cancer cells . Moreover, it has been observed to inhibit HCC growth and metastasis preferentially through an antiangiogenic mechanism, not through direct targeting of HCC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of multiple RTKs . Unlike many kinase inhibitors that only target VEGF, this compound inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach allows this compound to interfere with several key pathways involved in tumor growth and angiogenesis.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies . It has been shown to synergize with oxaliplatin in suppressing cell proliferation and inducing apoptosis in colorectal cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to significantly suppress tumor growth and pulmonary metastasis in an orthotopic HCC model . Detailed studies on threshold effects and potential toxic or adverse effects at high doses are still needed.

準備方法

Synthetic Routes and Reaction Conditions: Dovitinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain the final product in its pure form .

化学反応の分析

反応の種類: ドビチニブは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、その薬理学的特性を強化するために不可欠です .

一般的な試薬と条件: ドビチニブを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 反応は通常、目的の結果を確実に得るために、制御された温度と圧力の条件下で行われます .

生成される主な生成物: ドビチニブを含む反応から生成される主な生成物は、代謝産物であり、その薬物動態学的および薬力学的特性について研究されています。 これらの代謝産物は、化合物の全体的な有効性と安全性プロファイルに重要な役割を果たします .

4. 科学研究アプリケーション

ドビチニブは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究アプリケーションを持っています。 これは主に、癌研究における受容体型チロシンキナーゼ阻害剤として使用され、腫瘍の増殖と血管新生を阻害する上で有望な結果を示しています . さらに、ドビチニブは、その有効性を高めるために他の化学療法剤との併用療法における潜在的な用途について研究されています .

類似化合物との比較

  • Sorafenib
  • Sunitinib
  • Pazopanib
  • Axitinib

Comparison: Dovitinib is unique in its ability to inhibit multiple receptor tyrosine kinases simultaneously, which sets it apart from other similar compounds. While sorafenib, sunitinib, pazopanib, and axitinib also target receptor tyrosine kinases, this compound’s broader spectrum of activity makes it a promising candidate for treating various cancers .

生物活性

Dovitinib (TKI-258) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has shown promise in the treatment of various cancers, particularly through its effects on angiogenesis and tumor growth inhibition. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and relevant clinical findings.

This compound primarily targets several key receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Fibroblast Growth Factor Receptor (FGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These targets are critical in processes such as tumor angiogenesis and cellular proliferation. This compound's inhibition of these pathways leads to reduced tumor growth and metastasis in various cancer models.

Inhibition of Endothelial Cell Proliferation

Research indicates that this compound preferentially inhibits endothelial cell proliferation over cancer cells. For instance, in studies involving hepatocellular carcinoma (HCC), this compound demonstrated a significant inhibitory effect on endothelial cells at concentrations as low as 0.04 μmol/L, while showing less efficacy against HCC cells at similar concentrations . The table below summarizes the IC50 values for this compound against different cell lines:

Cell Line IC50 (μmol/L)
MHCC-97H (HCC)0.87 ± 0.17
SMMC7721 (HCC)1.26 ± 0.15
Endothelial Cells~0.04

Anti-Angiogenic Activity

This compound has been shown to significantly reduce microvessel density in xenograft tumors, indicating its potential as an anti-angiogenic agent. Immunohistochemical analyses revealed that this compound effectively induced apoptosis in endothelial cells while inhibiting their proliferation .

Case Study: this compound in Hepatocellular Carcinoma

In a preclinical study involving HCC models, this compound was administered to immunodeficient mice. The results showed a marked suppression of tumor growth and pulmonary metastasis compared to controls. Notably, the drug was effective even in overcoming resistance to sorafenib, a common treatment for HCC .

Effects on Osteoblast Differentiation

Beyond its anti-cancer properties, this compound has also been investigated for its effects on bone metabolism. A study demonstrated that this compound enhances BMP-2-mediated signaling pathways, promoting osteoblast differentiation through activation of ERK1/2 and p38 MAPKs . This suggests potential applications in treating skeletal diseases or enhancing bone healing.

Clinical Trials and Efficacy

This compound has undergone various clinical trials to evaluate its efficacy across different cancer types:

  • Castration-Resistant Prostate Cancer : A Phase II study assessed the activity of this compound in patients with advanced prostate cancer, indicating promising results in terms of disease stabilization .
  • Gastric Cancer : Preliminary results suggest that this compound may be beneficial when used alongside other targeted therapies, although further trials are needed to establish definitive outcomes .

Summary of Findings

The biological activity of this compound is characterized by its multi-faceted approach to inhibiting tumor growth and angiogenesis while also promoting osteoblast differentiation. Its preferential targeting of endothelial cells positions it as a valuable agent in cancer therapy and potentially in bone-related conditions.

特性

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQCTGMSNWUMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025925
Record name 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF ) pathway, as well as VEGF and platelet-derived growth factor (PDGF). FGF receptor tyrosine kinase inhibition is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors.
Record name Dovitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05928
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

405169-16-6
Record name Dovitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405169-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dovitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dovitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05928
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOVITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Trifluoromethylphenyl isothiocyanate (200 mg, 1 mmol) was added to a mixture of 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine (350 mg, 1 mmol) in 3 mL of acetonitrile. After stirring for 20 min at ambient temperature, HPLC analysis showed complete conversion. Triethylamine (0.3 mL, 2.2 mmol) was added followed by 2-chloro-1-methylpyridinium iodide (270 mg, 1.05 mmol). The reaction mixture was heated to 50° C. for 5 h. The heating was stopped and 1.5 mL of water was added. After stirring the mixture for 2 h, the solid was collected by filtration and washed with 2:1 acetonitrile/water (3×1 mL) to afford 317 mg (61%) of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
61%

Synthesis routes and methods II

Procedure details

4-Trifluoromethylphenyl isothiocyanate (200 mg, 1 mmol) was added to a mixture of 4-(2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yloxy)-N1-methylbenzene-1,2-diamine (350 mg, 1 mmol) in 3 mL of acetonitrile. After stirring for 20 min at ambient temperature, HPLC analysis showed complete conversion. A mixture of thiourea (553 mg, 1 mmol) in POCl3 (3 mL) was stirred at ambient temperature. After 4 h, the mixture was heated to approximately 50° C. After heating for 2 h, HPLC analysis indicated completion of reaction:
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
553 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dovitinib
Reactant of Route 2
Dovitinib
Reactant of Route 3
Reactant of Route 3
Dovitinib
Reactant of Route 4
Reactant of Route 4
Dovitinib
Reactant of Route 5
Dovitinib
Reactant of Route 6
Dovitinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。